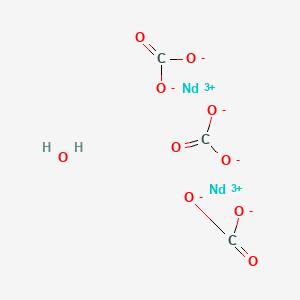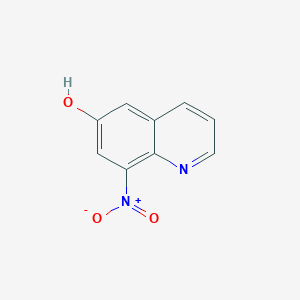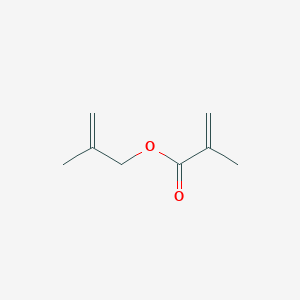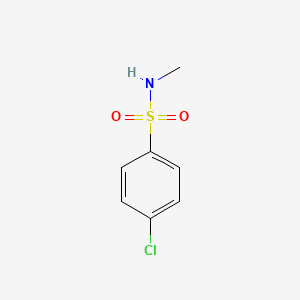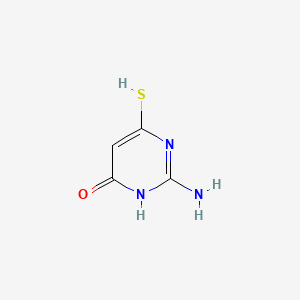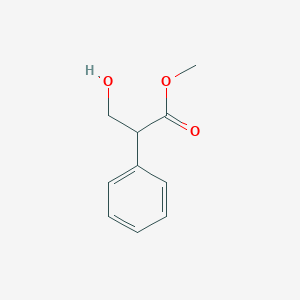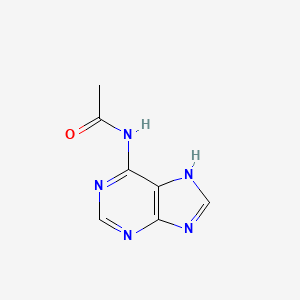
マレイン酸ジブチル
概要
説明
Dibutyl malate is an organic compound . It is the diester of the unsaturated dicarboxylic acid maleic acid . It is a colorless oily liquid, although impure samples can appear yellow .
Synthesis Analysis
Dibutyl maleate can be prepared by the reaction of maleic acid anhydride and 1-butanol in the presence of p-toluenesulfonic acid . Esterification of maleic acid and butanol was studied in the presence of acidic cation exchange resin as a catalyst .
Molecular Structure Analysis
The molecular formula of Dibutyl malate is C12H22O5 . Its average mass is 246.300 Da and its monoisotopic mass is 246.146729 Da .
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving Dibutyl malate .
Physical and Chemical Properties Analysis
Dibutyl malate is a colorless to yellowish liquid with a characteristic odor . It has a density of 0.99 g·cm −3 , a melting point of -85 °C , and a boiling point of 280 °C . It is very hardly soluble in water (0.17 g·l −1 at 20 °C) .
科学的研究の応用
ポリマー産業における用途
マレイン酸ジブチルは、ポリマー産業において可塑剤として使用されます。これは、ポリマーの柔軟性と加工性を向上させ、より柔軟で成形しやすくします。 この化合物は、ポリマー包接膜(PIM)の製造において特に重要であり、膜の機械的、熱的、および輸送特性に寄与しています .
コーティング剤と接着剤
コーティング剤と接着剤の製造において、マレイン酸ジブチルは共重合体として機能します。 これは、ビニルおよびアクリルエマルジョン重合に組み込まれ、最終製品の柔軟性、水やUV光に対する安定性、および接着性を向上させます .
有機合成
マレイン酸ジブチルは、有機合成における中間体として機能します。 これは、コハク酸誘導体の製造に関与しており、これらの誘導体は、コーティング、接着剤、シーラント、およびエラストマーで使用されるポリアスパラギン酸エステルの合成など、有機化学の様々な分野で用いられています .
環境への応用
マレイン酸ジブチルの具体的な環境への応用は直接的には見つかりませんでしたが、塗料や接着剤の製造における中間体としての役割は、化学産業における持続可能なソリューションへの間接的な貢献を示唆しています .
食品産業
マレイン酸ジブチルは、食品産業、特にチーズのコーティングの製造で使用される可能性があります。 可塑剤としての役割は、チーズを保護しながら品質を維持し、保存期間を延ばすフィルムの作成に役立ちます .
材料科学
材料科学では、マレイン酸ジブチルは、エマルジョンポリマーにおけるガラス転移温度の低下や脆性の低減など、材料の特性を改善するために使用されます。 これは、性能特性が向上した新素材の開発において重要な構成要素となります .
作用機序
Target of Action
Dibutyl malate, also known as dibutyl maleate, is an organic compound that is primarily used as a plasticizer for aqueous dispersions of copolymers with vinyl acetate . It is also used as an intermediate in the preparation of other chemical compounds . The primary targets of dibutyl malate are therefore these copolymers and chemical compounds .
Mode of Action
The interaction of dibutyl malate with its targets involves the formation of polyaspartic esters . This process occurs when an amine is reacted with a dialkyl maleate, such as dibutyl malate, utilizing the Michael addition reaction . The resulting polyaspartic esters are then used in coatings, adhesives, sealants, and elastomers .
Biochemical Pathways
The biochemical pathways affected by dibutyl malate are primarily related to the production of coatings, adhesives, sealants, and elastomers . The Michael addition reaction, which involves the reaction of an amine with dibutyl malate, is a key step in these pathways .
Pharmacokinetics
It is known that dibutyl malate is a colorless oily liquid with a boiling point of 280 °C . It is very hardly soluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of dibutyl malate’s action are primarily seen in the formation of polyaspartic esters . These esters are used in various applications, including coatings, adhesives, sealants, and elastomers .
Action Environment
The action of dibutyl malate can be influenced by environmental factors. For instance, its solubility in water is very low , which could affect its distribution in aquatic environments. Additionally, its boiling point of 280 °C suggests that it is stable under normal environmental temperatures but may evaporate at high temperatures.
Safety and Hazards
Dibutyl malate may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
特性
IUPAC Name |
dibutyl 2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSCSYLDRHAHOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862703 | |
| Record name | (+/-)-Dibutyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-99-5, 1587-18-4, 2385-79-7 | |
| Record name | 1,4-Dibutyl 2-hydroxybutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malic acid, dibutyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ENT-337 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-Dibutyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl (±)-malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dibutyl malate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031696 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing Dibutyl Malate, and what are their respective advantages?
A1: Dibutyl Malate can be synthesized through esterification of malic acid with n-butyl alcohol. Two methods stand out in the research:
Q2: What factors influence the yield of Dibutyl Malate during synthesis?
A2: Several factors can significantly impact the yield of Dibutyl Malate during synthesis:
Q3: What are the potential applications of Dibutyl Malate?
A3: While current research primarily focuses on Dibutyl Malate's synthesis and properties, its characteristics suggest potential applications in various fields:
Q4: What are the known toxicological properties of Dibutyl Malate?
A4: A hazard evaluation study on Dibutyl Malate (ENT-337) revealed the following: []
- Skin irritation: It exhibited no primary irritation potential upon application to intact or abraded rabbit skin. []
- Eye irritation: Single application to rabbit eyes resulted in mild corneal injury and slight conjunctival irritation. []
- Ingestion: Data suggests low toxicity risk from accidental ingestion. []
- Inhalation: Acute and subchronic inhalation exposures in rats showed no adverse effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


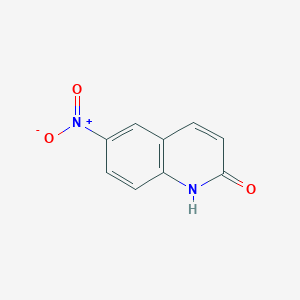
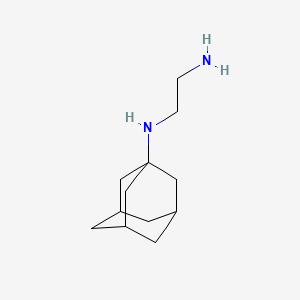

![Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584723.png)
